4-(1-(3,4-Difluorobenzoyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-(3,4-Difluorobenzoyl)piperidin-4-yl)morpholine-3,5-dione, also known as DF-MPMD, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various neurological disorders. DF-MPMD is a derivative of the compound MPMD, which has been shown to have neuroprotective effects in animal models. DF-MPMD has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Structural Exploration : Compounds featuring morpholine and piperidine units have been synthesized and structurally characterized for their antiproliferative activity. For example, a novel bioactive heterocycle was prepared and its structure was confirmed by X-ray diffraction, indicating its potential utility in drug development and biological studies (S. Benaka Prasad et al., 2018).
- Antimicrobial and Antitumor Activities : New 1,2,4-triazole derivatives containing morpholine and piperazine units have been synthesized and tested for their antimicrobial activities. Some compounds demonstrated good or moderate activities against test microorganisms, suggesting potential applications in the development of new antimicrobial agents (H. Bektaş et al., 2007).
Chemical Synthesis and Characterization
- Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for compounds incorporating piperidine and morpholine units. These methods offer advantages such as high yields, simple handling, and the ability to introduce useful groups into the product structures, facilitating the synthesis of diverse chemical entities for further research applications (Lijiu Gao et al., 2017).
Potential Therapeutic Applications
- Inhibitory Effects on Enzymes : Studies have explored the inhibitory effects of compounds containing piperidine and morpholine units on various enzymes, indicating their potential as therapeutic agents. For instance, isatin Mannich bases were evaluated for their effects against carbonic anhydrase and acetylcholinesterase, demonstrating significant inhibitory profiles and suggesting their utility in drug development (Dilan Ozmen Ozgun et al., 2016).
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the specific targets of “4-(1-(3,4-Difluorobenzoyl)piperidin-4-yl)morpholine-3,5-dione”, it is challenging to predict the exact biochemical pathways it may affect
Pharmacokinetics
Its structural features, such as the presence of a piperidine ring and a difluorobenzoyl group, suggest that it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown due to the lack of studies on this specific compound .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .
properties
IUPAC Name |
4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4/c17-12-2-1-10(7-13(12)18)16(23)19-5-3-11(4-6-19)20-14(21)8-24-9-15(20)22/h1-2,7,11H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVCHMNJKKEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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